3,4-Propylenedioxythiophene-2,5-dicarboxylic acid
CAS No.: 177364-98-6
Cat. No.: VC20918386
Molecular Formula: C9H8O6S
Molecular Weight: 244.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177364-98-6 |
|---|---|
| Molecular Formula | C9H8O6S |
| Molecular Weight | 244.22 g/mol |
| IUPAC Name | 3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine-6,8-dicarboxylic acid |
| Standard InChI | InChI=1S/C9H8O6S/c10-8(11)6-4-5(7(16-6)9(12)13)15-3-1-2-14-4/h1-3H2,(H,10,11)(H,12,13) |
| Standard InChI Key | MCLQXEPXGNPDHG-UHFFFAOYSA-N |
| SMILES | C1COC2=C(SC(=C2OC1)C(=O)O)C(=O)O |
| Canonical SMILES | C1COC2=C(SC(=C2OC1)C(=O)O)C(=O)O |
Introduction
3,4-Propylenedioxythiophene-2,5-dicarboxylic acid is a chemical compound with the molecular formula C9H8O6S and the CAS number 177364-98-6. It is recognized for its unique structure, which includes a thiophene ring and two carboxylic acid groups. This compound is classified as an electron-rich conducting polymer due to its conjugated structure with alternating single and double bonds between carbon atoms .
Applications in Organic Electronics
This compound finds extensive use in organic electronics due to its electron-rich nature and conductivity:
Key Applications:
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Electrochromic Devices: These devices change color when an electric current passes through them.
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Lithium Ion Batteries: Used as components that enhance battery performance by improving conductivity.
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Organic Semiconductors: Essential for developing flexible electronic devices like displays or sensors.
Its ability to conduct electricity efficiently makes it valuable for research in these areas .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions starting from precursors such as diethyl esters of the thiophene derivatives:
Steps Involved:
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Esterification followed by hydrolysis.
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Use of catalysts like palladium or nickel for cross-coupling reactions if necessary.
These methods showcase the versatility of synthetic chemistry approaches applicable to this molecule .
Interaction Studies
Interaction studies focus on how this molecule behaves in various environments:
Environmental Interactions:
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Solubility: It interacts differently depending on solvent properties.
2..surface interactions: Carboxyl groups can bind with metal ions or surfaces.
Understanding these interactions helps optimize device performance by adjusting material interfaces .
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